3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine
CAS No.: 6913-15-1
Cat. No.: VC1993818
Molecular Formula: C5H9N3S2
Molecular Weight: 175.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6913-15-1 |
|---|---|
| Molecular Formula | C5H9N3S2 |
| Molecular Weight | 175.3 g/mol |
| IUPAC Name | 3-propylsulfanyl-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8) |
| Standard InChI Key | NPUZLPUABDSQRR-UHFFFAOYSA-N |
| SMILES | CCCSC1=NSC(=N1)N |
| Canonical SMILES | CCCSC1=NSC(=N1)N |
Introduction
Chemical Identity and Physical Properties
3-Propylsulfanyl- thiadiazol-5-ylamine is a sulfur and nitrogen-containing heterocyclic compound with the molecular formula C5H9N3S2 and a molecular weight of 175.3 g/mol. The compound is registered with CAS number 6913-15-1. Its structure features a 1,2,4-thiadiazole core with a propylsulfanyl group at position 3 and an amino group at position 5. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 3-Propylsulfanyl- thiadiazol-5-ylamine
| Property | Value |
|---|---|
| CAS Number | 6913-15-1 |
| IUPAC Name | 3-propylsulfanyl-1,2,4-thiadiazol-5-amine |
| Molecular Formula | C5H9N3S2 |
| Molecular Weight | 175.3 g/mol |
| Standard InChI | InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8) |
| Standard InChIKey | NPUZLPUABDSQRR-UHFFFAOYSA-N |
| SMILES | CCCSC1=NSC(=N1)N |
| PubChem Compound | 2063538 |
Structural Characteristics
The 1,2,4-thiadiazole ring in 3-Propylsulfanyl- thiadiazol-5-ylamine is a key structural feature that significantly influences its chemical reactivity and biological activities. This five-membered heterocyclic structure contains two nitrogen atoms and one sulfur atom, with the nitrogen atoms at positions 2 and 4, and the sulfur atom at position 1. The propylsulfanyl group attached at position 3 enhances the compound's lipophilicity, while the amino group at position 5 provides a site for hydrogen bonding and further chemical modifications.
The thiadiazole core is an important pharmacophore found in many biologically active compounds. Its presence contributes to a wide range of biological activities due to its ability to interact with various biological targets through hydrogen bonding, coordinate bonding with metal ions, and π-π interactions .
Synthesis Methods
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of thiadiazole derivatives provide insights into how structural modifications affect biological activities. For compounds similar to 3-Propylsulfanyl- thiadiazol-5-ylamine, several key observations have been reported:
-
The presence of alkylsulfanyl groups, such as the propylsulfanyl in the compound of interest, often enhances lipophilicity and membrane permeability, which can improve bioavailability .
-
The amino group at position 5 serves as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors .
-
The length of the alkyl chain in alkylsulfanyl substituents affects biological activity, with optimal chain lengths varying depending on the specific biological target .
-
Halogen substitution on thiadiazole derivatives tends to increase antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents often enhance antifungal properties .
Comparison with Similar Compounds
Comparisons between 3-Propylsulfanyl- thiadiazol-5-ylamine and structurally related compounds provide valuable insights into structure-activity relationships and potential applications.
Table 3: Comparison of 3-Propylsulfanyl- thiadiazol-5-ylamine with Related Compounds
The comparison reveals that subtle structural changes can significantly impact physical properties and potential biological activities. For instance, the replacement of the propyl group with an allyl group in 3-Allylsulfanyl- thiadiazol-5-ylamine introduces a carbon-carbon double bond, which may enhance reactivity and alter biological interactions. Similarly, the isomeric 5-((1-Methylethyl)thio)-1,3,4-thiadiazol-2-amine has the same molecular formula but features a different arrangement of atoms in the thiadiazole ring, potentially leading to distinct biological profiles .
Future Research Directions
Several promising research directions could further elucidate the properties and potential applications of 3-Propylsulfanyl- thiadiazol-5-ylamine:
-
Comprehensive biological screening to determine specific antimicrobial, anti-inflammatory, or other biological activities.
-
Structural modifications to optimize biological activities and pharmacokinetic properties.
-
Detailed mechanistic studies to understand how the compound interacts with biological targets.
-
Investigation of potential synergistic effects when combined with established therapeutic agents.
-
Exploration of novel synthetic routes to improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume